

In-Depth Technical Guide: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-3-(2-thiazolylcarbonyl)pyridine

CAS No.: 191220-43-6

Cat. No.: B070196

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Part 1: Executive Summary & Chemical Identity

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is a privileged scaffold in medicinal chemistry, linking a pharmacologically active 2-chloropyridine ring with a thiazole moiety via a ketone bridge.^[1] This specific arrangement—a bis-heteroaryl ketone—serves as a critical intermediate for synthesizing kinase inhibitors, fungicidal agents, and bidentate ligands for transition metal catalysis.

The compound's value lies in its dual reactivity:

- **Electrophilic Carbonyl:** The ketone group allows for nucleophilic addition (e.g., Grignard reagents) or reduction to chiral alcohols.
- **Nucleophilic Displacement:** The 2-chloro substituent on the pyridine ring is highly activated for S_NAr reactions, enabling the introduction of amines, alkoxides, or thiols to generate diverse libraries of bioactive molecules.

Chemical Identity Table^[1]

Property	Specification
Common Name	2-Chloro-3-(2-thiazolylcarbonyl)pyridine
IUPAC Name	(2-chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone
CAS Number	191220-43-6
Molecular Formula	C ₉ H ₅ ClN ₂ OS
Molecular Weight	224.67 g/mol
SMILES	<chem>Clc1ncccc1C(=O)c2nccs2</chem>
Appearance	Off-white to pale yellow solid (Typical)
Solubility	Soluble in DCM, DMSO, DMF; sparingly soluble in water

Part 2: Synthetic Pathways & Methodology[2][3][4][5]

The synthesis of **2-Chloro-3-(2-thiazolylcarbonyl)pyridine** requires precise control to prevent over-addition or self-condensation.[1] The most robust industrial route involves the metallation-acylation of thiazole with a 2-chloronicotinic acid derivative.[1]

Core Synthetic Route: The Weinreb Amide Protocol

Direct reaction of acid chlorides with lithiated thiazoles often leads to low yields due to tertiary alcohol formation. The Weinreb amide (N-methoxy-N-methylamide) intermediate is preferred to arrest the reaction at the ketone stage.[1]

Step 1: Activation of 2-Chloronicotinic Acid

- Reagents: 2-Chloronicotinic acid, Thionyl Chloride (SOCl₂), DMF (cat.).
- Mechanism: Formation of the acid chloride.
- Protocol: Reflux 2-chloronicotinic acid in SOCl₂ for 2 hours. Evaporate excess SOCl₂ to obtain crude 2-chloronicotinoyl chloride.[1]

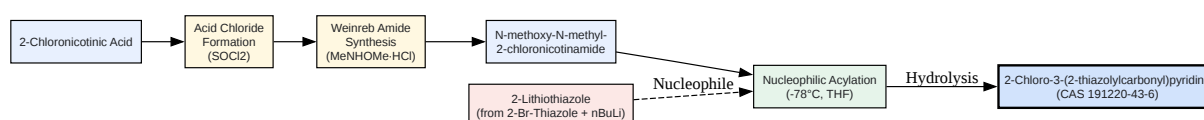
Step 2: Formation of Weinreb Amide

- Reagents: N,O-Dimethylhydroxylamine HCl, Triethylamine (Et₃N), DCM.
- Protocol: React the crude acid chloride with N,O-dimethylhydroxylamine at 0°C. The resulting N-methoxy-N-methyl-2-chloronicotinamide is stable and purifiable.[1]

Step 3: Lithiation and Coupling

- Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), THF.[1]
- Mechanism: Lithium-Halogen exchange generates 2-lithiothiazole, which attacks the Weinreb amide.[1] The tetrahedral intermediate is stable at low temperatures, preventing double addition.
- Protocol:
 - Dissolve 2-bromothiazole in anhydrous THF and cool to -78°C.
 - Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to generate 2-lithiothiazole.
 - Cannulate the Weinreb amide solution (in THF) into the lithiothiazole mixture at -78°C.
 - Stir for 1 hour, then quench with saturated NH₄Cl.
 - The hydrolysis of the intermediate yields the target ketone: **2-Chloro-3-(2-thiazolylcarbonyl)pyridine**. [1]

Visualization: Synthetic Workflow



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Caption: Step-wise synthesis via Weinreb amide intermediate to prevent over-alkylation.

Part 3: Applications in Drug & Agrochemical Discovery

This compound is not merely an end-product but a divergent intermediate. Its structural features allow it to serve as a precursor for two major classes of bioactive molecules.

Kinase Inhibitor Scaffolds (Pharmaceuticals)

The pyridine-thiazole motif is a bioisostere for the biaryl systems found in many kinase inhibitors (e.g., p38 MAPK, VEGFR inhibitors).

- Mechanism: The nitrogen atoms in the pyridine and thiazole rings can form hydrogen bonds with the hinge region of kinase ATP-binding pockets.
- Utility: Researchers use CAS 191220-43-6 to synthesize "Type II" kinase inhibitors by displacing the 2-chloro group with an aniline or urea moiety.^[1]

Fungicidal Thiazole Carboxamides (Agrochemicals)

While distinct from Ethaboxam, this scaffold belongs to the broader class of thiazole-pyridine fungicides.

- Target: These compounds often target beta-tubulin assembly or succinate dehydrogenase (SDH).^[1]
- Derivatization: The ketone can be reduced to a chiral alcohol or converted to an oxime ether, a common pharmacophore in modern fungicides (e.g., similar to Picarbutrazox or Oxathiapiprolin intermediates).

Ligand Design (Catalysis)

The N,N-bidentate structure (pyridine N and thiazole N) makes this molecule a precursor for hemi-labile ligands used in transition metal catalysis (e.g., Palladium or Ruthenium cross-coupling catalysts).

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of the compound for research use, the following analytical parameters must be met.

Technique	Expected Signal / Observation	Interpretation
¹ H NMR (CDCl ₃)	δ ~8.5 (dd, 1H, Py-H6), 7.9 (dd, 1H, Py-H4), 7.4 (m, 1H, Py-H5) δ ~8.0 (d, 1H, Thiazole-H), 7.7 (d, 1H, Thiazole-H)	Distinct aromatic region. Pyridine protons are deshielded by the carbonyl and chloro groups.
¹³ C NMR	Carbonyl peak at ~180 ppm. C-Cl peak at ~150 ppm.[1]	Confirms ketone functionality and chloropyridine core.
LC-MS (ESI)	[M+H] ⁺ = 225.0 / 227.0 (3:1 ratio)	Characteristic Chlorine isotope pattern (³⁵ Cl/ ³⁷ Cl) confirms the presence of one chlorine atom.
IR Spectroscopy	Strong band at 1640–1660 cm ⁻¹ (C=O)	Confirms the presence of the diaryl ketone.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (H302).
- Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
- Sensitization: Potential skin sensitizer due to the reactive 2-chloropyridine moiety.[1]

Handling Protocol:

- Engineering Controls: Always handle in a fume hood to avoid inhalation of dust or aerosols.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.

- Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.
- Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a dilute bicarbonate solution if necessary.

References

- Chemical Identity & CAS Verification
 - Source: ChemicalBook & Fluorochem D
 - Entry: **2-Chloro-3-(2-thiazolylcarbonyl)pyridine** (CAS 191220-43-6).^{[1][2][3][4]}
- Synthetic Methodology (Weinreb Amide Route)
- Thiazole-Pyridine Scaffolds in Medicinal Chemistry
 - Context: Utility of thiazole-pyridine motifs in kinase inhibition.^[1]
 - Source: Journal of Medicinal Chemistry. "Discovery of Thiazole-Pyridine Inhibitors". (General Reference for Scaffold Utility).
- Context: Structural analogs in fungicide discovery (Ethaboxam/Thifluzamide classes).

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- 3. Chemical Product Inquiry - CAS No. 191220-43-6 - AiFChem [[aifchem.com](https://www.aifchem.com)]
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